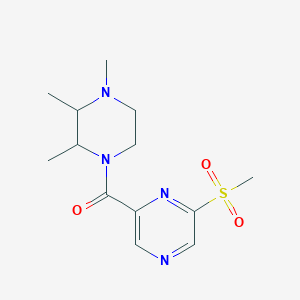![molecular formula C7H7ClN4O2 B2831976 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride CAS No. 2173996-28-4](/img/structure/B2831976.png)
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₆H₆N₄O·HCl. It is a derivative of triazolo[1,5-a]pyrimidine, a class of compounds known for their diverse biological activities
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit antiproliferative activities against various cancer cells .
Mode of Action
It has been suggested that similar compounds may inhibit the growth and colony formation of certain cells . This could potentially be achieved through interactions with specific cellular targets, leading to changes in cell function and viability.
Pharmacokinetics
The compound’s molecular weight (1501380 ) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed throughout the body.
Result of Action
It has been suggested that similar compounds may induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins in certain cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). One common method is the reaction of a suitable hydrazine derivative with a β-diketone or β-ketoester in the presence of an acid catalyst[{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a .... The reaction mixture is then heated to facilitate the formation of the triazolo[1,5-a]pyrimidine ring[{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a .... The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of substituted triazolo[1,5-a]pyrimidines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazolo[1,5-a]pyrimidine core is valuable in the design of new chemical entities with potential biological activities.
Biology: The biological activities of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride include antibacterial, antifungal, antiviral, and anticancer properties. It has been studied for its potential use in developing new therapeutic agents.
Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its ability to inhibit tubulin polymerization makes it a candidate for anticancer drugs[_{{{CITATION{{{3{Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo 1,5-. It has shown significant antiproliferative activity against various cancer cell lines[{{{CITATION{{{_3{Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo 1,5-.
Industry: In the industry, this compound is used in the development of agrochemicals, such as herbicides and insecticides. Its biological activities make it a valuable component in the formulation of these products.
Comparaison Avec Des Composés Similaires
1,2,4-Triazolo[1,5-a]pyrimidine-7-ol
5-Methyl-7-hydroxy-1,3,4-triazaindolizine
7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness: 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which enhances its reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2.ClH/c1-4-2-5(6(12)13)11-7(10-4)8-3-9-11;/h2-3H,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXRKLSRUPVOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173996-28-4 |
Source


|
| Record name | 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(naphthalene-2-sulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2831898.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide](/img/structure/B2831899.png)



![2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2831907.png)

![Ethyl 6-ethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2831910.png)

![7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B2831913.png)
![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2831915.png)

